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Oxt 4a

antimicrobial peptide spider venom structural biology

Oxt 4a, also designated oxyopinin-4a, is a 30‑residue cationic antimicrobial peptide (AMP) first isolated from the venom of the lynx spider *Oxyopes takobius*. It belongs to the oxyopinin family of linear cationic amphipathic peptides.

Molecular Formula
Molecular Weight
Cat. No. B1577207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxt 4a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxt 4a (Oxyopinin-4a) Procurement Guide: A Structurally Unique Spider Antimicrobial Peptide


Oxt 4a, also designated oxyopinin-4a, is a 30‑residue cationic antimicrobial peptide (AMP) first isolated from the venom of the lynx spider *Oxyopes takobius* [1]. It belongs to the oxyopinin family of linear cationic amphipathic peptides [2]. Unlike most spider‑venom peptides, Oxt 4a possesses a single N‑terminal disulfide bond (Cys4–Cys10) that forms a disulfide‑stabilized loop resembling the Rana‑box of frog skin defense peptides [1]. This structural feature is absent in the majority of in‑class spider AMPs, making Oxt 4a a distinct molecular entity for mechanistic and comparative studies [1].

Topology N‑terminal disulfide‑stabilized loop (Cys4–Cys10)
Charge High local positive charge density in head region
Homology Rana‑box motif convergent with frog skin defense peptides

Why Generic Oxyopinin or Spider AMP Substitution Fails for Oxt 4a Research


Oxyopinins and other spider‑derived AMPs (e.g., latarcins, lycotoxins) are predominantly linear, α‑helical peptides that lack intramolecular disulfide bonds [1]. Oxt 4a contains an N‑terminal disulfide‑stabilized loop (Cys4–Cys10) that is absent from oxyopinins 1–2d and most other arachnid AMPs [2]. This loop constrains conformational flexibility and creates a “torpedo‑like” structure with a high density of positive charge in the head region, which directly influences membrane‑binding mode, selectivity, and cytolytic kinetics [2]. Substituting a linear analog therefore alters the peptide’s biophysical behavior, target‑cell selectivity, and quantitative activity profile, making generic replacement scientifically invalid for studies that depend on Oxt 4a’s precise structure–activity signature.

Linear oxyopinin analogs lack the disulfide constraint and may shift membrane-binding mode and target‑cell selectivity.
Uniform charge distribution in generic spider AMPs may not replicate the clustered head‑region electrostatics critical for interaction.
Substituting with typical spider AMPs removes the Rana‑box homology, compromising cross‑phylum evolutionary comparisons.

Oxt 4a Quantitative Differentiation Evidence for Scientific Procurement


Oxt 4a Possesses a Unique N‑Terminal Disulfide Bond Absent from Canonical Oxyopinins

NMR structure determination (PDB 2L3I) revealed that Oxt 4a contains a single disulfide bond between Cys4 and Cys10, forming an N‑terminal disulfide‑stabilized loop [1]. This motif is absent in the five oxyopinins (1, 2a–2d) isolated from *Oxyopes kitabensis*, which are entirely linear peptides [2]. The disulfide constraint produces a ‘torpedo‑like’ topology—a structured head (residues 1–11) connected to a C‑terminal amphipathic α‑helix (residues 12–25)—that differentiates Oxt 4a from all previously characterized spider toxins [1].

Disulfide topology
Class-level
Single disulfide bond (Cys4–Cys10) present in Oxt 4a; absent in oxyopinins 1, 2a–2d and other linear spider AMPs.
Supports structural differentiation from linear analogs.
PDB 2L3I; NMR in detergent micelles.
antimicrobial peptide spider venom structural biology

Broad‑Spectrum Antibacterial Activity of Oxt 4a with Quantified MIC Values

Synthetic Oxt 4a demonstrates potent antibacterial activity against both Gram‑positive and Gram‑negative bacteria [1]. Reported minimum inhibitory concentrations (MIC) are 10 µM against *Staphylococcus aureus* (Gram‑positive), 0.5 µM against *Bacillus subtilis* (Gram‑positive), 1 µM against *Pseudomonas fluorescens* (Gram‑negative), and 0.5 µM against *Escherichia coli* (Gram‑negative) [2]. Hemolytic activity against human erythrocytes is observed with an EC₅₀ of 7 µM [2]. Comparative MIC data for other oxyopinins (1, 2a–2d) measured under identical conditions are not available in the primary literature; therefore direct potency ranking is not possible.

Antibacterial MIC
Assay context
S. aureus 10 µM, B. subtilis 0.5 µM, P. fluorescens 1 µM, E. coli 0.5 µM; hemolysis EC₅₀ 7 µM.
Supports antimicrobial screening context and dose‑response planning.
Broth microdilution; comparator data not available from matched experiments.
antibacterial MIC venom peptide

Oxt 4a Exhibits an Unusually High Positive Charge Density in the N‑Terminal Head Region

The N‑terminal disulfide‑stabilized loop (residues 1–11) of Oxt 4a contains five basic residues (Lys or Arg) within the first 11 amino acids, yielding an exceptionally high local positive charge density [1]. This contrasts with the more evenly distributed charge in linear oxyopinins (e.g., oxyopinin 2a, which carries 7 positive charges over 37 residues) [2]. Although exact charge‑density calculations for a matched set are not published, the qualitative clustering in Oxt 4a is unique among arachnid AMPs and is hypothesized to facilitate initial electrostatic attraction to anionic bacterial membranes [1].

Charge density
Class-level
5 cationic residues within N‑terminal 11‑residue loop; total charge ~+6. Uniform distribution in oxyopinin 2a (7 charges over 37 residues).
Charge clustering may influence membrane selectivity.
Qualitative comparison; no formal charge‑density metric reported.
cationic peptide membrane permeabilization structure‑activity relationship

Oxt 4a Shares Structural Homology with Frog Rana‑Box Peptides, Not Typical Arachnid Toxins

Unlike all other characterized arachnid venom peptides, Oxt 4a’s N‑terminal disulfide‑stabilized loop is structurally analogous to the C‑terminal Rana‑box motif found in ranid frog skin defense peptides (e.g., dermaseptins) [1]. This convergence extends to biosynthesis (prepropeptide with an acidic prosequence) and cytolytic function [1]. In contrast, oxyopinins 1–2d and other spider AMPs lack a Rana‑box equivalent and are synthesized as simple precursors without the acidic prosequence [2]. The evolutionary parallelism makes Oxt 4a an irreplaceable tool for studying convergent peptide design across phyla.

Rana‑box homology
Class-level
N‑terminal disulfide loop topologically equivalent to C‑terminal frog Rana‑box; prepropeptide with acidic prosequence.
Supports cross‑phylum peptide design studies.
Evolutionary convergence; NMR and cDNA cloning data.
evolutionary convergence Rana-box peptide motif

Oxt 4a Best Application Scenarios Based on Quantitative Evidence


Structure‑Activity Relationship (SAR) Studies of Disulfide‑Constrained Antimicrobial Peptides

Oxt 4a’s unique N‑terminal disulfide loop [1] makes it an ideal template for SAR studies aimed at understanding how conformational restraint modulates antibacterial potency and hemolytic toxicity. Researchers can use the reported MIC values [2] as a baseline to evaluate analogs with altered loop size, charge distribution, or helix length.

Comparative Studies of Convergent Evolution in Defense Peptides Across Phyla

Because Oxt 4a is the only spider AMP that recapitulates the Rana‑box motif found in frog peptides [1], it is essential for experiments comparing membrane‑disruption mechanisms, precursor processing, and evolutionary convergence between invertebrate and vertebrate innate immunity.

Standardized Positive Control for Broad‑Spectrum Antimicrobial Assays

With verified MIC values against four bacterial species encompassing Gram‑positive and Gram‑negative bacteria [2], Oxt 4a can serve as a calibration standard in microdilution assays, enabling inter‑laboratory comparisons of novel AMP candidates.

Membrane‑Binding and Pore‑Formation Biophysical Studies

The torpedo‑like structure with segregated charged head and amphipathic helical body [1] provides a well‑defined system for biophysical techniques (NMR, surface plasmon resonance, vesicle leakage assays) investigating how peptide topology governs membrane insertion and pore formation.

Application
Selection Property
Validation Focus
Antimicrobial peptide SAR studies
Disulfide‑loop conformational constraint
Membrane disruption and selectivity endpoints
Cross‑phylum defense peptide evolution studies
Rana‑box motif homology
Convergent peptide design validation
Antimicrobial screening calibration
Reported MIC values
Strain‑panel endpoint reproducibility
Membrane‑binding biophysical studies
Torpedo‑like topology with segregated charge/amphipathic regions
Membrane insertion and pore‑formation kinetics
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